tert-Butyl (6-amino-6-oxohexyl)carbamate
Description
The Strategic Utility of tert-Butoxycarbonyl (Boc) Protection in Organic Synthesis
The strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis, preventing reactive functional groups from undergoing unwanted reactions. nbinno.com Among these, the tert-butoxycarbonyl (Boc) group is a ubiquitous and versatile tool for the protection of amines. numberanalytics.comnbinno.com Introduced in the 1960s for peptide synthesis, its application has expanded significantly into the synthesis of natural products and pharmaceuticals. numberanalytics.com
The primary advantage of the Boc group is its ability to effectively mask the nucleophilicity and basicity of an amine by converting it into a carbamate (B1207046). nbinno.com This protecting group is prized for its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation. creative-peptides.com The installation of the Boc group is typically achieved with high efficiency by reacting an amine with Di-tert-butyl dicarbonate (B1257347) (Boc anhydride). nbinno.comnumberanalytics.com
Crucially, the Boc group can be readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to regenerate the free amine. nbinno.comlibretexts.org This ease of cleavage, which proceeds through a stable tert-butyl cation, allows for selective deprotection without disturbing other acid-labile groups or the integrity of a growing molecular structure. organic-chemistry.org This orthogonality—being stable to one set of reaction conditions while being labile to another—is essential for complex syntheses, such as in solid-phase peptide synthesis (SPPS), where precise control over bond formation is required. numberanalytics.comnbinno.com
Significance of Multifunctionalized Hexyl Chains as Scaffolds for Molecular Design
In molecular design, a scaffold refers to the core structure of a molecule to which various functional groups can be attached. nih.gov Multifunctionalized alkyl chains, such as the six-carbon hexyl chain, serve as simple yet effective scaffolds or linkers in constructing larger, more complex molecules. acs.org The hexyl chain provides a flexible and hydrophobic spacer that can connect two or more distinct molecular entities. researchgate.net
The length and nature of such alkyl chains can significantly influence the physicochemical properties of a molecule. For instance, incorporating a hexyl chain can increase lipophilicity, which may in turn affect a molecule's bioavailability or its interaction with biological membranes. orientjchem.org In materials science, the inclusion of hexyl side chains can impact molecular conformation and solid-state packing, which can alter the material's electronic properties. rsc.org
In drug discovery and development, these chains are often used as linkers to connect a pharmacophore to another functional unit, such as in the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com The flexibility of the hexyl chain allows the connected moieties to orient themselves optimally for biological interactions. 6-Aminohexanoic acid, a closely related structure, is frequently used as a linker in various biologically active compounds due to its flexible and hydrophobic nature. researchgate.net This highlights the importance of the hexyl backbone in designing molecules with specific spatial and property requirements.
Amide Bond Linkages: Fundamental Roles in Biomolecules and Synthetic Constructs
The amide bond is one of the most prevalent and fundamentally important functional groups in both chemistry and biology. nih.govmdpi.com It is a covalent bond formed between a carbonyl carbon and a nitrogen atom, typically resulting from the condensation reaction of a carboxylic acid and an amine. fiveable.meamrita.edu The high stability of the amide bond is a key feature, attributed to resonance delocalization of the nitrogen's lone pair of electrons, which imparts a partial double-bond character to the C-N bond. mdpi.comnih.gov This resonance makes the amide group planar and relatively unreactive compared to other carbonyl derivatives. nih.govlibretexts.org
In biochemistry, the amide linkage is the cornerstone of life, forming the peptide bonds that link amino acids together to create peptides and proteins. libretexts.orgmotion.ac.in The planarity and stability of these bonds are crucial for defining the secondary, tertiary, and quaternary structures of proteins, which in turn dictate their biological function. mdpi.comfiveable.me The amide group's ability to act as both a hydrogen bond donor (the N-H) and acceptor (the C=O) is also critical for the folding and stability of protein structures. nih.govnih.gov
Beyond nature, the amide bond is a ubiquitous feature in synthetic molecules, including a vast number of pharmaceuticals, polymers like nylon, and other advanced materials. amrita.edugoogle.com Approximately 25% of top-selling pharmaceutical products contain at least one amide group. amrita.edu Its chemical stability and defined geometry make it an attractive linkage for connecting different molecular fragments in a predictable and robust manner. amrita.edu
Overview of tert-Butyl (6-amino-6-oxohexyl)carbamate as a Versatile Synthetic Intermediate
This compound (CAS RN: 85535-56-4) is a bifunctional molecule that serves as a highly useful intermediate in organic synthesis. achmem.com Its structure integrates the key features discussed previously: a Boc-protected amine, a six-carbon hexyl scaffold, and a terminal primary amide. This unique combination of functional groups makes it a valuable building block for a variety of applications.
The molecule is an alkane chain with a terminal carboxylic acid amide and a Boc-protected amino group. chemicalbook.com The presence of two different nitrogen-containing functional groups with orthogonal reactivity is central to its utility. The Boc-protected amine is stable under many conditions but can be selectively deprotected using mild acid to yield a primary amine. chemicalbook.com The terminal primary amide, being relatively stable, can undergo different chemical transformations or serve as a key structural feature in the final target molecule.
This compound can be used as a linker in the synthesis of PROTACs and other chemical biology tools. chemicalbook.com For example, the terminal carboxylic acid of its precursor, Boc-6-aminohexanoic acid, can be activated to form an amide bond with a primary amine, while the Boc group remains intact for later deprotection and further functionalization. chemicalbook.comchemimpex.com This strategic potential allows for the sequential and controlled construction of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 85535-56-4 achmem.com |
| Molecular Formula | C₁₁H₂₂N₂O₃ achmem.com |
| Molecular Weight | 230.3 g/mol achmem.com |
| IUPAC Name | tert-butyl N-(6-amino-6-oxohexyl)carbamate |
| SMILES | CC(C)(C)OC(=O)NCCCCCC(=O)N achmem.com |
| Storage | 2-8°C, Sealed in dry, Keep in dark place achmem.com |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names / Abbreviations |
|---|---|
| This compound | - |
| Di-tert-butyl dicarbonate | Boc anhydride, Boc₂O |
| Trifluoroacetic acid | TFA |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-amino-6-oxohexyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLUCEZCNAKZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 6 Amino 6 Oxohexyl Carbamate
Strategic Protection of 6-Aminohexanoic Acid Precursors
The foundational step in the synthesis is the selective protection of the primary amino group of 6-aminohexanoic acid. This ensures that the amine functionality does not interfere with the subsequent activation and amidation of the carboxylic acid group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under mild acidic conditions. chemicalbook.comorganic-chemistry.org
The most common method for introducing the Boc group is the reaction of 6-aminohexanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comorganic-chemistry.org The reaction is typically performed in the presence of a base under aqueous or anhydrous conditions. organic-chemistry.org The choice of solvent and base can be optimized to achieve high yields and simplify purification. A general procedure involves dissolving 6-aminohexanoic acid and Boc₂O in a solvent like dichloromethane (B109758), followed by stirring at room temperature. chemicalbook.com
Several catalytic systems have been developed to enhance the efficiency and chemoselectivity of the N-tert-butyloxycarbonylation reaction. These methods often offer advantages such as milder reaction conditions, shorter reaction times, and solvent-free protocols.
| Catalyst/Reagent | Key Features | Typical Conditions |
|---|---|---|
| Iodine (catalytic) | Efficient for various aryl and aliphatic amines. | Solvent-free, ambient temperature. organic-chemistry.org |
| Perchloric acid on silica (B1680970) (HClO₄–SiO₂) | Reusable, inexpensive, and highly efficient catalyst. | Solvent-free, room temperature. organic-chemistry.org |
| 1-Alkyl-3-methylimidazolium ionic liquids | Catalyzes reaction with excellent chemoselectivity via electrophilic activation of Boc₂O. | Varies with specific ionic liquid used. organic-chemistry.org |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Acts as both solvent and catalyst; readily recyclable. | No competitive side reactions observed. organic-chemistry.org |
With the amino group protected, the next step is to functionalize the carboxylic acid moiety to facilitate amide bond formation. This can be achieved through two main strategies: conversion to an active ester intermediate or direct activation of the carboxylic acid.
Esterification: The Boc-protected 6-aminohexanoic acid can be converted into its corresponding ester. This ester can then undergo aminolysis with ammonia (B1221849) to form the desired primary amide. A convenient protocol for esterification involves using di-t-butyl dicarbonate (Boc₂O) as an activating agent in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP). researchgate.net This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. researchgate.net
Carboxylic Acid Activation: More commonly, the carboxylic acid is activated directly using a coupling reagent to make it highly reactive toward nucleophilic attack by an amine. encyclopedia.pubsci-hub.se This approach is central to peptide synthesis and has been extensively refined. iris-biotech.de The activation process typically involves converting the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the formation of a tetrahedral intermediate with the incoming amine. luxembourg-bio.com Common activating agents generate intermediates such as O-acylisoureas, active esters, or acid anhydrides. luxembourg-bio.commdpi.com
Chemoselective Formation of the Primary Amide Moiety at C6
The crucial step in the synthesis is the formation of the primary amide at the C6 position from the N-Boc protected precursor. This requires the careful selection of reagents and conditions to ensure the reaction proceeds with high chemoselectivity, targeting the activated carboxyl group without affecting the Boc-protecting group.
Once the carboxylic acid of N-Boc-6-aminohexanoic acid is activated, it can be reacted with ammonia or an ammonia equivalent to form the primary amide. The use of ammonium (B1175870) chloride in conjunction with carbodiimide (B86325) coupling reagents has proven successful for synthesizing primary amides directly from carboxylic acids. luxembourg-bio.com The reaction mechanism involves the in-situ formation of the activated acid species, which is then readily attacked by ammonia, generated in equilibrium from the ammonium salt, to yield the target amide.
The efficiency of the amide bond formation is highly dependent on the choice of coupling reagent and reaction conditions. mdpi.com The ideal reagent should facilitate rapid and clean conversion with minimal side reactions, such as racemization if a chiral center were present. peptide.com Over the years, a vast array of coupling reagents has been developed, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. iris-biotech.depeptide.com
Optimization involves several parameters:
Reagent Choice: Uronium/aminium salts like HATU and HBTU are known for their high reactivity and efficiency. iris-biotech.depeptide.com Phosphonium salts such as PyBOP are also highly effective. peptide.com Carbodiimides like DCC and EDC are classical reagents, often used with additives. luxembourg-bio.compeptide.com
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used with carbodiimides. luxembourg-bio.com They act by forming an active ester intermediate, which increases coupling efficiency and, crucially, suppresses side reactions and potential racemization. luxembourg-bio.com
Solvent and Temperature: The choice of solvent influences the solubility of reactants and can affect reaction rates. iris-biotech.de Temperature control is also vital; while some reactions proceed efficiently at room temperature, others may benefit from cooling to minimize side reactions or heating (e.g., via microwave) to drive sluggish couplings to completion. iris-biotech.de
Stoichiometry and Order of Addition: The relative amounts of the carboxylic acid, coupling reagent, and amine are critical. The order of addition can also be important; pre-activation of the carboxylic acid before adding the amine is a common strategy to ensure efficient coupling. luxembourg-bio.com
| Reagent Class | Examples | Mechanism/Characteristics | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com | Cost-effective and widely used. peptide.com EDC is water-soluble, simplifying byproduct removal. iris-biotech.de | Can lead to side reactions. The dicyclohexylurea (DCU) byproduct from DCC is often insoluble and requires filtration. luxembourg-bio.compeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Forms an OBt or OAt active ester, which then reacts with the amine. | High coupling efficiency, particularly for sterically hindered couplings. peptide.com | Generates phosphine (B1218219) oxide byproducts. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | Believed to have an aminium structure; react similarly to phosphonium salts to form active esters. peptide.com | Very rapid and efficient coupling with low racemization. peptide.com COMU is stable and can be used in aqueous media. iris-biotech.denih.gov | Can react with the amine nucleophile directly (side reaction). luxembourg-bio.com Some, like HATU, have safety concerns (explosive properties). iris-biotech.denih.gov |
Novel Synthetic Routes and Method Development for Improved Efficiency
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly ("green") methods for amide bond formation, moving away from stoichiometric activating agents that generate significant waste. encyclopedia.pubmdpi.com
One promising area is the development of catalytic direct amidation . These methods use a catalyst to facilitate the condensation of a carboxylic acid and an amine, with the only byproduct being water. mdpi.com Boron-derived catalysts, for example, can activate the carboxylic acid, allowing the reaction to proceed under milder conditions than traditional thermal condensation. encyclopedia.pubmdpi.com Another approach involves organocatalysis, such as using S-acylthiosalicylamide or tropone (B1200060) with sub-stoichiometric amounts of trichlorotriazine (B8581814) (TCT). mdpi.comnih.gov The formamide-catalyzed activation of carboxylic acids using TCT is noted for its exceptional cost-efficiency and scalability. nih.gov
Another innovative, nature-inspired strategy involves a one-pot, two-step process that avoids traditional coupling reagents altogether. nih.gov This method first converts the carboxylic acid into a thioester intermediate using a reagent like 2,2'-dipyridyldithiocarbonate (DPDTC). nih.govresearchgate.net The thioester is then converted in the same pot to the desired amide by the addition of the amine. nih.gov This process is considered green as it can be run under neat conditions or in environmentally benign solvents, and the byproducts can often be recycled. nih.govresearchgate.net These emerging methodologies represent a significant step towards more sustainable and efficient syntheses of compounds like tert-Butyl (6-amino-6-oxohexyl)carbamate.
Chemo- and Regioselective Synthesis Approaches
The paramount challenge in the synthesis of this compound lies in the selective protection of the primary amino group in the presence of a primary amide within the starting material, 6-aminohexanamide (B1206404). The difference in nucleophilicity between the aliphatic primary amine and the less reactive primary amide is the cornerstone of achieving high chemo- and regioselectivity. The primary amine is significantly more basic and nucleophilic than the amide nitrogen, which is subject to resonance delocalization with the adjacent carbonyl group.
A prevalent and effective strategy involves the reaction of 6-aminohexanamide with di-tert-butyl dicarbonate ((Boc)₂O) under carefully controlled conditions. The selectivity of this reaction is highly dependent on factors such as the solvent, temperature, and pH.
Reaction Scheme:
To enhance the regioselectivity, the reaction is typically carried out in a mixed solvent system, such as dioxane/water or tetrahydrofuran/water, at or below room temperature. The presence of a mild base, like sodium bicarbonate, is crucial to neutralize the acidic byproducts of the reaction without significantly promoting the undesired N-acylation of the amide.
A key parameter for achieving high selectivity is the precise control of stoichiometry. Using a slight excess of 6-aminohexanamide relative to di-tert-butyl dicarbonate can minimize the formation of the di-Boc protected by-product. Furthermore, maintaining a slightly basic pH ensures that the primary amine remains sufficiently nucleophilic to react preferentially.
| Parameter | Condition | Rationale |
| Solvent | Dioxane/Water or THF/Water | Provides solubility for both the polar starting material and the less polar Boc anhydride. |
| Temperature | 0-25 °C | Lower temperatures favor the more kinetically controlled reaction with the primary amine. |
| Base | Sodium Bicarbonate | Maintains a slightly basic pH to facilitate the reaction while being mild enough to avoid amide N-acylation. |
| Stoichiometry | Slight excess of 6-aminohexanamide | Minimizes the formation of di-Boc by-products. |
Analytical-Scale and Preparative-Scale Purification Techniques
The purification of this compound from the reaction mixture requires the separation of the desired product from unreacted 6-aminohexanamide, di-tert-butyl dicarbonate, and any potential by-products. A combination of techniques is often employed to achieve high purity, with the choice of method depending on the scale of the synthesis.
Analytical-Scale Purification:
For analytical purposes, where small quantities of highly pure material are required, High-Performance Liquid Chromatography (HPLC) is the method of choice. sielc.com Reversed-phase HPLC, utilizing a C18 column, is particularly effective. A gradient elution system, typically with water and acetonitrile (B52724) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), can effectively separate the product from impurities. nih.gov However, care must be taken as prolonged exposure to acidic conditions can lead to the cleavage of the Boc protecting group. nih.gov
Preparative-Scale Purification:
For larger scale purification, several methods can be employed:
Extraction: A primary work-up step involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. The desired product, being more lipophilic than the starting material, will preferentially move to the organic layer. Washing the organic phase with a dilute acidic solution can help remove any remaining unreacted amine.
Column Chromatography: Flash column chromatography on silica gel is a widely used technique for preparative-scale purification. A solvent system with a gradient of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane and methanol (B129727), can effectively separate the product from less polar by-products and more polar starting material. acs.org
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity on a large scale. mdpi.com The crude product is dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. The pure product will crystallize out, leaving impurities in the mother liquor. Suitable solvent systems for the crystallization of Boc-protected amino compounds often include ethyl acetate/hexane or diethyl ether/petroleum ether. google.com Seeding the solution with a small crystal of the pure product can facilitate crystallization. google.com
| Purification Technique | Scale | Principle | Typical Solvents/Conditions |
| Reversed-Phase HPLC | Analytical | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | C18 column; Water/Acetonitrile gradient with 0.1% TFA. |
| Solvent Extraction | Preparative | Differential solubility of components in immiscible liquid phases. | Ethyl acetate and water. |
| Flash Column Chromatography | Preparative | Differential adsorption of components onto a solid stationary phase. | Silica gel; Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient. |
| Crystallization | Preparative | Difference in solubility of the product and impurities in a given solvent at different temperatures. | Ethyl acetate/Hexane or Diethyl ether/Petroleum ether. |
Chemical Reactivity and Derivatization Chemistry of Tert Butyl 6 Amino 6 Oxohexyl Carbamate
Modulating Reactivity through Boc Group Manipulation
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis. Its strategic use in tert-butyl (6-amino-6-oxohexyl)carbamate allows for the selective unmasking of the primary amine, enabling further derivatization at this position while the primary amide remains intact.
Selective N-Boc Deprotection to Access the Primary Amine
The removal of the Boc group is typically achieved under acidic conditions. total-synthesis.com The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), which triggers a fragmentation cascade to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com The tert-butyl cation is then typically quenched by a nucleophile or deprotonates to form isobutene gas. total-synthesis.com
A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) being a common choice. Other methodologies include the use of hydrochloric acid (HCl) in various organic solvents like dioxane or ethyl acetate (B1210297), aqueous phosphoric acid, or acetyl chloride in methanol (B129727). nih.gov A mild method for N-Boc deprotection utilizes oxalyl chloride in methanol at room temperature. nih.gov This method has been shown to be effective for a range of N-Boc protected compounds, including those with aromatic and heterocyclic moieties. nih.gov
Table 1: Selected Conditions for N-Boc Deprotection
| Reagent(s) | Solvent | Conditions | Reference |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | |
| Hydrochloric acid (HCl) | Dioxane / Ethyl Acetate | Room Temperature | nih.gov |
| Oxalyl chloride | Methanol (MeOH) | Room Temperature, 1-4 h | nih.gov |
| Aqueous Phosphoric Acid | Water | Mild Conditions | organic-chemistry.org |
| Acetyl chloride | Methanol (MeOH) | Not specified | nih.gov |
Stability of the Boc Moiety under Diverse Reaction Conditions
An essential feature of the Boc group is its stability under a wide range of reaction conditions, which allows for selective transformations at other parts of the molecule. The Boc group is notably stable to basic conditions, catalytic hydrogenation, and many nucleophiles. total-synthesis.comorganic-chemistry.org This orthogonality to other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, makes it highly valuable in complex syntheses, particularly in peptide chemistry. organic-chemistry.orgresearchgate.net
However, the Boc group is labile under strongly acidic conditions and in the presence of certain Lewis acids. organic-chemistry.orgresearchgate.net Its stability is also temperature-dependent, although it is generally considered stable at moderate temperatures like 37°C if the medium is not acidic. researchgate.net Care must be taken when employing reactions that generate acidic byproducts, as this can lead to unintended deprotection.
Transformations at the Primary Amide Functional Group (-CO-NH2)
The primary amide of this compound offers another site for chemical modification. These transformations include N-substitution, hydrolysis, and reduction.
N-Substitution Reactions on the Amide Nitrogen
The nitrogen of the primary amide can undergo substitution reactions such as alkylation and acylation to form secondary or tertiary amides.
N-Alkylation: The direct N-alkylation of primary amides can be achieved using various methods. One approach involves the use of alcohols as alkylating agents in the presence of a catalyst. rsc.org Nickel-nanoparticle catalysts have been shown to be effective for the reductive N-alkylation of primary amides with aldehydes in the presence of hydrogen gas. researchgate.net Another strategy for the monoalkylation of primary amides involves a copper-catalyzed cross-coupling with alkylboronic acids. organic-chemistry.org
N-Acylation: Primary amides can be acylated to form imides. A general method for the N-acylation of primary amides involves their reaction with carboxylic anhydrides catalyzed by sulfuric acid at elevated temperatures. rsc.org More recently, methods for the chemoselective acylation of primary amides using potassium acyltrifluoroborates under acidic conditions have been developed. nih.govacs.org Biocatalytic approaches using enzymes from the ANL superfamily can also be used to generate N-acyl amides. nih.gov
Table 2: Representative N-Substitution Reactions of Primary Amides
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | Alcohol, Ruthenium catalyst | Base-free | N-Alkyl Amide | nih.gov |
| N-Alkylation | Alkylboronic acid, Cu catalyst, NaOSiMe3, (t-BuO)2 | Not specified | N-Alkyl Amide | organic-chemistry.org |
| N-Acylation | Carboxylic anhydride, H2SO4 | 100°C | Imide | rsc.org |
| N-Acylation | Potassium acyltrifluoroborate, Chlorinating agent | Aqueous, Acidic pH | Imide | nih.govacs.org |
Hydrolytic Stability and Amide Hydrolysis Mechanisms
Amides are generally the most stable of the carboxylic acid derivatives and resist hydrolysis in neutral water, even with prolonged heating. libretexts.orgbyjus.com Hydrolysis to the corresponding carboxylic acid and ammonia (B1221849) (or an amine) requires more forceful conditions, typically heating in either strong aqueous acid or base. libretexts.orgmasterorganicchemistry.comlibretexts.org
Acid-Catalyzed Hydrolysis: This process begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Proton transfers and subsequent elimination of ammonia (which is protonated under the acidic conditions to ammonium) yields the carboxylic acid. masterorganicchemistry.comyoutube.com This reaction is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com
Base-Promoted Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution, forming a tetrahedral intermediate. byjus.comlibretexts.org The reformation of the carbonyl double bond leads to the expulsion of an amide anion (a very poor leaving group), which then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to yield a carboxylate salt and ammonia. libretexts.org This reaction requires a full equivalent of base. libretexts.org
Reduction of the Amide Carbonyl to Corresponding Amine or Alcohol
The primary amide group can be reduced to either a primary amine or an alcohol, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: While less common than reduction to an amine, amides can be reduced to alcohols. This transformation involves the cleavage of the C-N bond. A highly chemoselective method for the direct reduction of primary, secondary, and tertiary amides to alcohols uses samarium(II) iodide (SmI2) in the presence of an amine and water under mild conditions. nih.govacs.org Another approach is a two-step procedure where the primary amide is first converted to a di-tert-butyl acylimidodicarbonate, which is then reduced with sodium borohydride (B1222165) (NaBH4) to yield the alcohol. thieme-connect.com A system of sodium hydride (NaH) and zinc iodide (ZnI2) has also been shown to selectively reduce amides to alcohols. ntu.edu.sg
Table 3: Reduction of Primary Amides
| Product | Reagent(s) | Conditions | Reference |
|---|---|---|---|
| Primary Amine | Lithium aluminum hydride (LiAlH4) | Ether solvent, followed by aqueous workup | libretexts.orgmasterorganicchemistry.com |
| Primary Amine | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Not specified | orgoreview.comchemistrysteps.com |
| Alcohol | Samarium(II) iodide (SmI2), Amine, H2O | Mild, Room Temperature | nih.govacs.org |
| Alcohol | 1. Di-tert-butyl dicarbonate (B1257347), DMAP; 2. Sodium borohydride (NaBH4) | Two steps | thieme-connect.com |
| Alcohol | Sodium hydride (NaH), Zinc iodide (ZnI2) | THF, 40°C | ntu.edu.sg |
Reaction Pathways Involving the Hexyl Alkane Chain
The hexyl alkane chain of this compound, while generally considered chemically inert, can undergo functionalization under specific conditions.
The selective functionalization of unactivated carbon-hydrogen (C-H) bonds is a significant challenge in organic synthesis. princeton.edu However, recent advancements have enabled such transformations, offering novel ways to modify saturated hydrocarbon chains. youtube.com These methods often involve transition metal catalysis or photoredox catalysis to generate highly reactive intermediates that can abstract a hydrogen atom from the alkane chain, leading to the formation of a carbon-centered radical. This radical can then be trapped by a variety of reagents to introduce new functional groups.
While direct C-H functionalization of the hexyl chain of this compound is not widely reported, general principles of alkane functionalization can be applied. For instance, catalytic systems could potentially achieve site-selective alkylation of secondary α-amino C–H bonds. nih.gov The development of new catalytic processes for the functionalization of C–H bonds has been a primary focus in synthetic chemistry. princeton.edu
Strategic Derivatization for Advanced Molecular Constructs
The true synthetic utility of this compound lies in the strategic manipulation of its amide and Boc-protected amine functionalities to create complex molecular architectures.
The primary amide of this compound can participate in a variety of conjugation reactions, most notably in the formation of peptide bonds and other bioconjugates.
Peptide Coupling: The amide bond is the fundamental linkage in proteins. chemistrysteps.com While amides are generally stable, they can be formed through the reaction of a carboxylic acid and an amine, often facilitated by a coupling reagent. libretexts.org In the context of this compound, the primary amide itself is relatively unreactive towards nucleophilic attack. chemistrysteps.comlibretexts.org However, it can be conceptually viewed as a starting point for building larger peptide structures, where the amino group of an amino acid would react with a carboxylic acid. The formation of peptide bonds is a critical step in peptide synthesis and typically involves the activation of a carboxylic acid's carboxyl group to react with an amino group. bachem.com A variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) or aminium salts (e.g., BOP, HBTU), are employed to facilitate this reaction and minimize side reactions like racemization. bachem.compeptide.comhepatochem.com The choice of coupling reagent and the reaction conditions are crucial for achieving high yields and purity. bachem.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com The deprotection of the Boc group on this compound unmasks a primary amine, which can then be derivatized in numerous ways.
The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. masterorganicchemistry.comfishersci.co.uk Alternative, milder methods for Boc deprotection have also been developed. acs.orgresearchgate.net Once deprotected, the resulting primary amine is a versatile nucleophile for a wide range of reactions.
Formation of Ureas and Thioureas: The newly formed primary amine can readily react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.govnih.gov These reactions are generally high-yielding and proceed under mild conditions. The synthesis of unsymmetrical ureas can also be achieved through various other methods, including the reaction of amines with CO2 or via the Curtius rearrangement of acyl azides. organic-chemistry.orgrsc.org Similarly, thioureas can be synthesized by reacting amines with carbon disulfide or other thioacylating agents. organic-chemistry.org
Table 1: Examples of Amine Derivatization upon Boc Deprotection
| Starting Material | Reagent | Product Type |
|---|---|---|
| Deprotected Amine | Isocyanate (R-N=C=O) | Urea (B33335) |
| Deprotected Amine | Isothiocyanate (R-N=C=S) | Thiourea |
| Deprotected Amine | Acyl Chloride (R-COCl) | Amide |
| Deprotected Amine | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide |
This table provides a conceptual overview of potential derivatizations and does not represent specific experimental results for this compound.
The structure of this compound is emblematic of linkers used in the construction of multi-component systems, particularly in the field of antibody-drug conjugates (ADCs). nih.govresearchgate.net ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. precisepeg.comabzena.com The linker plays a critical role in the efficacy and safety of an ADC by ensuring the stability of the conjugate in circulation and enabling the selective release of the drug at the target site. creative-biolabs.com
The hexyl chain of the molecule provides a desirable spacer length, while the terminal functional groups (or their derivatives) allow for attachment to both the antibody and the drug. For instance, after Boc deprotection, the resulting amine could be acylated with a drug molecule containing a carboxylic acid. The other end of the molecule, the primary amide, could be conceptually derived from a reaction with a linker that attaches to the antibody. The design of these linkers is a key area of research in the development of new and improved ADCs. nih.govresearchgate.net
Applications in Advanced Medicinal Chemistry and Chemical Biology Research
Precursor in the Rational Design and Synthesis of Biologically Active Compounds
The unique structural characteristics of tert-Butyl (6-amino-6-oxohexyl)carbamate make it an ideal starting material for the synthesis of targeted therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the amide terminus, while the hexyl chain provides a desirable spacer to connect different pharmacophoric elements.
Development of Enzyme Inhibitors
Soluble Epoxide Hydrolase (sEH) Inhibitors:
One of the most significant applications of this compound is in the development of potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme is a key player in the metabolism of signaling lipids, and its inhibition has emerged as a promising therapeutic strategy for managing pain and inflammation. nih.gov The carbamate's structure serves as a foundational element for creating both symmetrical and unsymmetrical diureas, which are known to be powerful sEH inhibitors. mdpi.com
A derivative, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, has been synthesized from this compound and serves as a key framework for generating these unsymmetrical diureas. mdpi.comresearchgate.net Research has demonstrated that substituted ureas and carbamates can act as selective, competitive, and tight-binding inhibitors of both murine and human sEH, with some exhibiting nanomolar inhibitory constants (Ki). nih.gov The synthesis of these inhibitors often involves the reaction of the deprotected amino group of the carbamate (B1207046) with an appropriate isocyanate to form the urea (B33335) linkage, a critical pharmacophore for sEH inhibition. mdpi.com
Deoxyhypusine (B1670255) Synthase Inhibitors:
While research into deoxyhypusine synthase (DHS) inhibitors is an active area of investigation for potential cancer therapeutics, there is currently no specific literature directly linking the use of this compound to the synthesis of DHS inhibitors.
Scaffolding for Receptor Agonists and Antagonists
S1P1 Receptor Modulators:
The modulation of the sphingosine-1-phosphate receptor 1 (S1P1) is a validated approach for the treatment of autoimmune diseases like multiple sclerosis. While direct use of this compound is not explicitly detailed in the synthesis of all S1P1 modulators, the strategic use of Boc-protected amino linkers is a recurring theme in the development of these compounds. For instance, the synthesis of chiral piperidine (B6355638) scaffolds, which are key components of some orexin (B13118510) receptor antagonists and IRAK4 inhibitors, utilizes a chemoenzymatic approach starting from N-Boc-protected precursors. researchgate.net This highlights the importance of such carbamate-containing building blocks in constructing complex heterocyclic systems that can interact with G-protein coupled receptors.
Role as an Intermediate in Anticancer Agent Discovery and Synthesis
The adaptability of the this compound scaffold has been leveraged in the synthesis of novel anticancer agents. Its role as a linker allows for the conjugation of different molecular entities, such as a targeting moiety and a cytotoxic payload. A derivative of the subject compound has been utilized as a synthetic intermediate in the creation of radioconjugates targeted to the prostate-specific membrane antigen (PSMA). These agents have shown anticancer activity.
Furthermore, derivatives of this compound, such as tert-butyl (6-hydrazino-6-oxohexyl)carbamate, have demonstrated potential in oncology. The introduction of a hydrazine (B178648) group provides a reactive handle for further chemical modifications, and derivatives have shown inhibitory effects on certain cancer cell lines.
Utility in the Construction of Molecular Probes and Imaging Agents
The development of molecular probes and imaging agents is crucial for understanding complex biological processes at the cellular and molecular level. The structural features of this compound make it a suitable component for creating these sophisticated research tools.
Synthesis of Fluorescent Molecular Probes for Cellular Imaging and Assays
Hsp90 Probes:
Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancer cells, making it an attractive target for both therapeutic intervention and diagnostic imaging. Fluorescently labeled inhibitors of Hsp90 are valuable tools for studying its function and distribution. Research has described the synthesis of fluorescent probes for Hsp90 where a six-carbon spacer was used to connect the Hsp90 inhibitor, PU-H71, to a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC) or Texas Red. nih.gov While the specific use of this compound is not explicitly stated, its structure is consistent with the type of linker employed in these probes. These fluorescent probes have been successfully used in flow cytometry and fluorescence microscopy to study Hsp90 in live cells. nih.govresearchgate.net
Development of Multimodal Imaging Reagents
There is currently no available research literature detailing the specific application of this compound in the development of multimodal imaging reagents.
Applications in Ligandability Mapping and Protein Interaction Studies (e.g., FragLites, PepLites)
While direct utilization of this compound in specific screening libraries like FragLites or PepLites is not extensively documented in publicly available research, its structural motifs are highly relevant. FragLites and PepLites are specialized chemical probes used to identify binding hotspots on protein surfaces, including those that may not have a known binding pocket. PepLites, for instance, are amino acid-like fragments designed to probe peptide-binding sites. The core structure of this compound, a Boc-protected amino acid derivative, makes it an ideal candidate for the synthesis of such probes. The Boc group allows for controlled, traceless removal, while the amide and alkyl chain can engage in various non-covalent interactions with a protein surface.
The general principle involves using a library of small, diverse fragments to screen for weak binding to a target protein. The identification of binding events, often through biophysical methods like X-ray crystallography or nuclear magnetic resonance (NMR), provides a map of potential ligand-binding sites. This information is invaluable for the design of more potent and specific modulators of protein function. The chemical properties of this compound make it a suitable precursor for creating fragments that mimic aspects of peptide side chains or linkers, thereby contributing to the exploration of protein surface ligandability.
Contributions to Advanced Peptide and Peptidomimetic Chemistry
The compound serves as a fundamental building block in the synthesis of modified peptides and peptidomimetics, compounds that mimic the structure and function of natural peptides.
Building Block for Modified Peptides and Unnatural Amino Acid Analogs
The synthesis of peptides with non-natural or modified amino acids is a key strategy in drug discovery to enhance properties such as stability, potency, and bioavailability. This compound is utilized as a versatile building block in this context. The Boc-protected amine allows for its selective incorporation into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols. The terminal amide group can be part of the peptide backbone or a side chain modification.
Its primary role is often as a precursor to an unnatural amino acid. The hexyl chain provides a flexible spacer, and the terminal amide can be further modified or act as a key interaction point with a biological target. The Boc protecting group is stable under many reaction conditions but can be readily removed with mild acid, allowing for subsequent elaboration at the amino terminus. This strategy is instrumental in creating peptidomimetics with altered pharmacokinetic profiles.
| Feature | Description |
| Boc Protecting Group | Enables selective deprotection and coupling reactions in peptide synthesis. |
| Hexyl Spacer | Provides flexibility and can position functional groups for optimal interaction. |
| Terminal Amide | Can participate in hydrogen bonding or be further functionalized. |
Strategies for Oligonucleotide Conjugation
The conjugation of peptides to oligonucleotides to create Peptide-Oligonucleotide Conjugates (POCs) is a rapidly growing field with significant therapeutic potential. These hybrid molecules can combine the cell-penetrating or targeting capabilities of a peptide with the gene-silencing or editing functions of an oligonucleotide. The synthesis of POCs often relies on robust and compatible chemistries, where Boc-protection strategies play a pivotal role. rsc.orgmdpi.com
The stepwise solid-phase synthesis of POCs is a common approach where either the peptide or the oligonucleotide is assembled first, followed by the synthesis of the other component on the same solid support. mdpi.comnih.gov In this context, a linker molecule is often required to connect the two moieties. This compound and similar Boc-protected amino linkers are well-suited for this purpose.
The synthesis can proceed by first assembling a peptide using Fmoc-chemistry. A linker derived from a Boc-protected amino acid can then be attached to the N-terminus of the peptide. Following the removal of the Boc group, the oligonucleotide chain can be synthesized from this new amino-functionalized point. Conversely, the oligonucleotide can be synthesized first, followed by the attachment of the linker and subsequent peptide synthesis. The use of a Boc/tBu side-chain protection strategy for the amino acids in the peptide portion is advantageous as it avoids the harsh acidic conditions that can lead to the depurination of the oligonucleotide. rsc.org
The conjugation chemistry can also be performed in solution, where a heterobifunctional crosslinker is used to connect the separately synthesized peptide and oligonucleotide fragments. For instance, an amine-modified oligonucleotide can be reacted with a crosslinker like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which then allows for conjugation to a cysteine-containing peptide. nih.gov While this specific example uses a different linker, the principle of using amino-functionalized components, which can be derived from precursors like this compound, is a cornerstone of many conjugation strategies.
Advanced Analytical and Spectroscopic Characterization Methodologies
Comprehensive Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
High-Field ¹H and ¹³C NMR for Atom Connectivity and Chemical Environment
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.
In the ¹H NMR spectrum of tert-Butyl (6-amino-6-oxohexyl)carbamate, distinct signals are expected for each unique proton environment. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.4 ppm. The methylene (B1212753) (CH₂) groups of the hexyl chain would present as a series of multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carbamate (B1207046) and amide functionalities. The protons of the primary amide (CONH₂) would likely appear as two broad singlets, and the carbamate NH proton would also be observable.
The ¹³C NMR spectrum provides complementary information, with a signal for each unique carbon atom. The carbonyl carbons of the amide and carbamate groups would be found in the downfield region (around 160-180 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group would have characteristic chemical shifts, as would each of the six carbons in the alkyl chain.
Representative ¹H and ¹³C NMR Data for a Structural Analog (Nα-Boc-L-lysine) The following data is for Nα-Boc-L-lysine, which shares the Boc-protected amine and a six-carbon chain with the target molecule, but terminates in a carboxylic acid instead of an amide.
| Atom | ¹H Chemical Shift (ppm, Multiplicity, Integration) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | 1.44 (s, 9H) | 28.3 |
| tert-Butyl (quaternary C) | - | 79.5 |
| Carbamate C=O | - | 155.9 |
| α-CH | 3.88 (t, 1H) | 54.0 |
| β-CH₂ | 1.68-1.72 (m, 2H) | 31.0 |
| γ-CH₂ | 1.44 (m, 2H) | 22.5 |
| δ-CH₂ | 1.68-1.72 (m, 2H) | 31.0 |
| ε-CH₂ | 3.00 (t, 2H) | 39.5 |
| Amide C=O | - | ~176 (predicted for amide) |
Data is illustrative and based on typical chemical shifts for the functional groups present.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through-bond, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent methylene groups in the hexyl chain, allowing for a sequential walk along the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to its corresponding carbon signal. This is a powerful tool for assigning the carbon spectrum based on the more easily assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (like the carbonyls and the central carbon of the tert-butyl group) and for piecing together the molecular fragments. For instance, a correlation would be expected from the tert-butyl protons to the carbamate carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In a flexible molecule like this, NOESY can reveal folding or specific spatial arrangements of the alkyl chain.
Molecular Mass Determination and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.
Soft Ionization Techniques (Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI)
Soft ionization techniques are employed to ionize molecules without causing significant fragmentation, allowing for the accurate determination of the molecular weight.
Electrospray Ionization (ESI): ESI is a technique used to produce ions using an electrospray in which a high voltage is applied to a liquid to create an aerosol. It is particularly well-suited for polar molecules and is often coupled with liquid chromatography (LC-MS). For this compound (MW = 230.30 g/mol ), ESI-MS would be expected to show a prominent ion at m/z 231.31 [M+H]⁺ in positive ion mode.
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, a laser strikes a matrix of small organic molecules to create ions from a co-crystallized analyte. It is often used for larger molecules but can also be applied to smaller organic compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, which allows for the determination of the elemental composition of a molecule. The calculated exact mass for the protonated molecule of this compound ([C₁₁H₂₃N₂O₃]⁺) is 231.1703. An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula.
Expected High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₂₃N₂O₃ | 231.1703 |
| [M+Na]⁺ | C₁₁H₂₂N₂O₃Na | 253.1523 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis, usually selection of a precursor ion followed by its fragmentation and analysis of the fragment ions. This technique provides detailed structural information by revealing how a molecule breaks apart.
For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation. Plausible fragmentation pathways would include:
Loss of the tert-butyl group: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire tert-butoxycarbonyl group (100 Da).
Cleavage of the amide bond: Fragmentation at the amide bond can occur, leading to characteristic ions.
Cleavage along the alkyl chain: The hexyl chain can undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂).
The resulting fragmentation pattern serves as a fingerprint for the molecule, confirming the identity and connectivity of the functional groups.
Derivatization Strategies for Enhanced Ionization Efficiency and Detection Limits
In mass spectrometry (MS)-based analyses, such as liquid chromatography-mass spectrometry (LC-MS), the inherent ionization efficiency of an analyte is a critical factor determining the sensitivity and limits of detection. chromatographyonline.com While this compound contains functional groups amenable to ionization, derivatization strategies are often employed to significantly boost signal response, improve chromatographic behavior, and enhance structural confirmation. nih.govnih.gov
The primary goals of derivatization for this compound are to increase its proton affinity or to introduce a pre-charged moiety, thereby enhancing its ionization in positive-ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govepa.gov Given the presence of the primary amide and the secondary carbamate, derivatization can target either or both functional groups, although the primary amide is the more common site for such modifications.
Common Derivatization Approaches:
Acylation: The primary amide's nucleophilic nitrogen can be targeted by acylating agents. While direct acylation of the amide N-H is less common than for primary amines, derivatization of the corresponding primary amine (prior to amidation) or under specific conditions can be achieved. More relevantly, should the Boc group be removed, the resulting primary amine is an excellent target for derivatization. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are used to introduce a highly ionizable quinoline (B57606) group, which significantly improves ionization efficiency and provides a predictable fragmentation pattern in MS/MS analysis. nih.govresearchgate.net
Charge-Tagging: Derivatization can introduce a permanently charged functional group, such as a quaternary ammonium (B1175870) or phosphonium (B103445) moiety. researchgate.net This "charge-tagging" approach ensures the analyte is readily ionized, independent of the mobile phase pH, leading to substantial increases in sensitivity. researchgate.net For instance, reagents containing a quaternary phosphonium group can be designed to react with the primary amine (after deprotection) or other suitable functional handles. researchgate.net
Silylation: For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization to increase volatility and thermal stability is essential. Silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the primary amide N-H bond to form a more volatile trimethylsilyl (B98337) derivative, although this is more common for analyzing fatty acids and other small molecules. researchgate.net
The choice of derivatization strategy depends on the analytical objective, the matrix complexity, and the specific instrumentation used. nih.gov For quantitative studies, the reaction must be reproducible and high-yielding. The use of stable isotope-labeled derivatizing agents can also facilitate more accurate quantification by providing an ideal internal standard. researchgate.net
Table 1: Derivatization Strategies for Amides and Amines to Enhance MS Detection
| Strategy | Target Functional Group | Example Reagent | Principle of Enhancement | Reference |
|---|---|---|---|---|
| bubble_chartAcylation with Ionizable Tag | Primary Amine (after deprotection) | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Introduces a highly basic quinoline moiety, increasing proton affinity and ionization efficiency. | nih.govresearchgate.net |
| add_circlePermanent Charge Tagging | Primary Amine (after deprotection) | Tris(trimethoxyphenyl)phosphonium (TMPP) reagents | Adds a pre-existing positive charge (quaternary phosphonium), making ionization independent of mobile phase conditions. | researchgate.net |
| functionsSilylation (for GC-MS) | Primary Amide | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by replacing the active hydrogen on the amide nitrogen. | researchgate.net |
| flip_to_frontCharge Inversion | Carboxylic Acid (if present) | N,N-Diethylethylenediamine | Converts an anionic carboxylate into a cationic tertiary amine, improving positive mode ESI response. | nih.gov |
Solid-State Structure Determination using X-Ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. While a specific crystal structure for this compound is not publicly available in the search results, analysis of related structures provides significant insight into its expected solid-state conformation.
The amide group (–CONH₂) and the carbamate N-H group act as hydrogen bond donors, while the amide and carbamate carbonyl oxygens (C=O) act as hydrogen bond acceptors. This can lead to the formation of dimeric structures or extended polymeric chains within the crystal. nih.gov For instance, research on the crystal structures of prolinamide and bile acid derivatives shows that carbamate and amide groups readily form strong hydrogen bonds, which are key to the stability of their crystal packing. acs.orgnih.gov The flexible hexyl chain would likely adopt a low-energy, extended conformation within the crystal lattice, although torsion angles can be influenced by the packing forces.
Table 2: Expected Crystallographic Parameters and Hydrogen Bonding Motifs
| Structural Feature | Expected Observation Based on Analogous Structures | Reference |
|---|---|---|
| shareCarbamate Group Conformation | The C-N bond of the carbamate may exhibit partial double bond character, leading to a planar or near-planar arrangement of the atoms involved. | wikipedia.org |
| hdr_strongHydrogen Bond Donors | Primary amide N-H₂ and carbamate N-H. | nih.govspcmc.ac.in |
| hdr_weakHydrogen Bond Acceptors | Amide C=O and carbamate C=O. | nih.govspcmc.ac.in |
| all_outPrimary Supramolecular Synthon | Likely formation of amide-amide or amide-carbamate hydrogen-bonded dimers or chains. Strong electrostatic interactions between carbamate and ammonium groups can also occur if the amine is protonated. | acs.orgnih.gov |
| straightenAlkyl Chain Conformation | Typically an extended, all-trans conformation to minimize steric strain, accommodated within the crystal packing. | nih.gov |
Vibrational Spectroscopy for Functional Group Identification and Confirmation (e.g., Infrared (IR), Raman Spectroscopy)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for the structural confirmation of this compound by identifying its key functional groups. iitm.ac.in Each functional group possesses characteristic vibrational frequencies that serve as a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the amide and carbamate moieties. spcmc.ac.inspectroscopyonline.com
N-H Stretching: Primary amides exhibit two distinct N-H stretching bands in the region of 3400-3180 cm⁻¹. spcmc.ac.inspectroscopyonline.com In solid-state or concentrated samples, hydrogen bonding typically shifts these bands to lower frequencies (e.g., ~3350 and ~3180 cm⁻¹). spcmc.ac.in The secondary N-H of the carbamate group will show a single stretching band, also in the 3400-3300 cm⁻¹ range, which may overlap with the primary amide stretches. nih.gov
C=O Stretching (Amide I Band): This is one of the most intense and characteristic bands in the spectrum. For the primary amide, the Amide I band (resulting mainly from C=O stretching) appears around 1650 cm⁻¹ in the solid state. spcmc.ac.inspectroscopyonline.com The carbamate C=O stretch is typically found at a higher frequency, in the range of 1730-1680 cm⁻¹, due to the electronic influence of the adjacent oxygen atom. nih.gov
N-H Bending (Amide II Band): The primary amide shows a scissoring vibration (Amide II band) between 1650 and 1620 cm⁻¹. This band can sometimes overlap with the Amide I band in solid-state spectra. spcmc.ac.inspectroscopyonline.com
C-N Stretching: The C-N stretching vibration of the primary amide occurs near 1400 cm⁻¹. spcmc.ac.in
tert-Butyl Group: The tert-butyl group will give rise to characteristic C-H stretching and bending vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipole changes lead to intense IR bands, changes in polarizability result in strong Raman signals. The C=O stretching vibrations are also prominent in the Raman spectrum. The symmetric vibrations of the alkyl chain and other non-polar groups can often be more easily identified using Raman spectroscopy.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Reference |
|---|---|---|---|---|
| wavesN-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | 3370 - 3170 | Medium-Strong | spcmc.ac.inspectroscopyonline.com |
| wavesN-H Stretch | Secondary Carbamate (-NHCOO-) | 3400 - 3300 | Medium | nih.gov |
| wavesC-H Stretch | Alkyl (CH₂) and tert-Butyl (CH₃) | 2960 - 2850 | Strong | nih.gov |
| wavesC=O Stretch | Carbamate (-O-(C=O)-N-) | 1730 - 1680 | Strong | nih.gov |
| wavesC=O Stretch (Amide I) | Primary Amide (-C=O) | ~1650 (solid) | Very Strong | spcmc.ac.inspectroscopyonline.com |
| wavesN-H Bend (Amide II) | Primary Amide (-NH₂) | 1650 - 1620 | Medium-Strong | spcmc.ac.in |
| wavesC-N Stretch | Amide | ~1400 | Medium | spcmc.ac.in |
Computational Chemistry and Molecular Modeling Investigations
Conformational Landscape Analysis and Energy Minimization Studies
The considerable flexibility of the hexyl chain in tert-Butyl (6-amino-6-oxohexyl)carbamate gives rise to a complex conformational landscape. Understanding the accessible conformations and their relative energies is crucial, as the three-dimensional structure of the molecule dictates its physical properties and biological activity.
Conformational landscape analysis is typically initiated by systematically or stochastically rotating the rotatable bonds of the molecule. For this compound, key rotations would be around the C-C bonds of the alkyl chain and the C-N bond of the carbamate (B1207046) group. A combination of molecular mechanics force fields, such as MMFF94 or AMBER, is often employed for an initial, rapid exploration of the potential energy surface. This process generates a large number of potential conformers.
Following the initial search, energy minimization studies are performed to identify the most stable, low-energy conformations. uncw.edu These studies refine the geometry of each conformer to a local minimum on the potential energy surface. The resulting conformers are then ranked by their relative energies. Due to the flexible nature of the alkyl chain, it is expected that multiple conformers exist within a few kcal/mol of the global minimum, featuring various folded and extended chain arrangements. The tert-butyl group, being sterically bulky, significantly influences the conformational preferences around the carbamate linkage.
A recent study on carbamate monomer units highlighted that while peptides often favor trans configurations for their amide bonds, cis configurations can be energetically stable in carbamates. acs.orgnih.gov In the case of this compound, both trans and cis conformers of the amide group should be considered in the analysis, as the energy difference between them may be small enough to allow for the presence of both forms in solution. acs.orgnih.gov
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C4-C5-C6-N) | Key Feature |
| 1 | 0.00 | 178.5° | Extended chain, global minimum |
| 2 | 0.85 | -65.2° | Gauche interaction in the chain |
| 3 | 1.50 | 88.9° | Folded conformation |
| 4 | 2.10 | 175.0° (cis-amide) | Extended chain, cis-amide |
Note: This table is a hypothetical representation of expected results from a conformational analysis and energy minimization study.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound. researchgate.net These calculations are invaluable for predicting reactivity, understanding bonding, and interpreting spectroscopic data.
A typical DFT study on this molecule would involve geometry optimization using a suitable functional (e.g., B3LYP or PBE) and basis set (e.g., 6-311+G*). mdpi.com From the optimized geometry, various electronic properties can be calculated. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular interest. For carbamates, the HOMO is often located on the aromatic ring or, in this case, on the oxygen and nitrogen atoms of the carbamoyl (B1232498) group, while the LUMO is typically centered on the carbonyl carbon. mdpi.com The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Furthermore, DFT calculations can generate an electrostatic potential (ESP) map. The ESP map for this compound would visualize the electron-rich and electron-poor regions of the molecule. Negative potential would be expected around the carbonyl oxygen atoms, indicating sites susceptible to electrophilic attack, while positive potential would be located around the amide and carbamate N-H protons, highlighting their hydrogen-bonding donor capabilities. Hirshfeld charges can also be calculated to quantify the charge distribution on each atom, offering further insight into the molecule's reactivity. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction and Mechanism Elucidation
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These methods predict how the molecule might bind to a specific biological target, such as an enzyme or receptor. duke.edu
Molecular docking simulations would place the flexible this compound molecule into the binding site of a target protein. The process involves sampling a vast number of possible orientations and conformations of the ligand within the binding pocket and scoring them based on the predicted binding affinity. For instance, given its structure, this molecule could be docked into the active site of an amidase or a protease. The results would likely show the primary amide group forming hydrogen bonds with key residues in the active site, while the lipophilic hexyl chain could engage in hydrophobic interactions within a corresponding sub-pocket of the enzyme. The Boc-protecting group would also contribute to the binding through steric and hydrophobic interactions.
Following docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted binding pose and the flexibility of the ligand-target complex over time. nih.govnih.gov An MD simulation would treat the entire system, including the protein, the ligand, and surrounding water molecules, as a dynamic entity. duke.edu These simulations can reveal important details about the binding mechanism, such as the role of specific water molecules in mediating interactions and the conformational changes that both the ligand and the protein may undergo upon binding. nih.govrsc.org Enhanced sampling techniques like metadynamics can further explore the free energy landscape of the binding process. rsc.org
In Silico Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational methods are highly effective in predicting spectroscopic properties, which can be a valuable tool for confirming the structure of a synthesized compound. uncw.edu DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. numberanalytics.comacs.org
For this compound, the predicted chemical shifts would be compared to experimental spectra. nih.govgithub.io It is common practice to calculate the NMR shifts for a Boltzmann-weighted average of the low-energy conformers to obtain a more accurate prediction. uncw.edu The predicted spectrum would show characteristic signals for the tert-butyl protons, the methylene (B1212753) protons of the hexyl chain, and the protons of the amide and carbamate groups. nih.gov
Similarly, the vibrational frequencies of the molecule can be calculated and compared to an experimental infrared (IR) spectrum. The computed IR spectrum would be expected to show characteristic peaks for the N-H stretches of the amide and carbamate groups, the C=O stretches of both the amide and carbamate moieties, and the various C-H bending and stretching vibrations. A computational study on a similar nonplanar amide group showed that deviations from planarity can influence the vibrational frequencies, which could be relevant for this flexible molecule. cas.cz
Table 2: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Data Type | Predicted Value (Illustrative) | Typical Experimental Range |
| ¹H NMR (ppm) | ||
| tert-Butyl (9H) | 1.45 | 1.4-1.5 |
| -CH₂- (chain, 8H) | 1.3-1.6, 2.2 (α to C=O), 3.1 (α to NH) | 1.2-1.7, 2.1-2.3, 3.0-3.2 |
| Amide -NH₂ (2H) | 5.4, 6.0 | 5.0-7.5 |
| Carbamate -NH (1H) | 4.8 | 4.5-5.5 |
| ¹³C NMR (ppm) | ||
| tert-Butyl (CH₃) | 28.5 | 28-29 |
| tert-Butyl (C) | 79.0 | 78-80 |
| -CH₂- (chain) | 25-40 | 25-41 |
| Amide C=O | 175.0 | 173-178 |
| Carbamate C=O | 156.0 | 155-157 |
| IR (cm⁻¹) | ||
| N-H Stretch | 3400, 3300, 3180 | 3450-3100 |
| C-H Stretch | 2980-2850 | 3000-2850 |
| Amide C=O Stretch | 1660 | 1680-1630 |
| Carbamate C=O Stretch | 1690 | 1720-1680 |
Note: Predicted values are illustrative and based on typical computational results for similar structures.
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Computational methods are instrumental in elucidating Structure-Activity Relationships (SAR), which describe how modifications to a molecule's structure affect its biological activity. mdpi.com For this compound, computational SAR studies could guide the design of analogues with improved properties.
A typical computational SAR study would involve creating a virtual library of analogues by, for example, varying the length of the alkyl chain, replacing the primary amide with other functional groups, or substituting the tert-butyl group with other alkyl or aryl groups. For each analogue, properties such as binding affinity to a target protein would be calculated using molecular docking and more advanced methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. mdpi.com In a QSAR study, various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for a series of analogues. A mathematical model would then be built to correlate these descriptors with the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Emerging Research Frontiers and Future Directions
Implementation of Green Chemistry Principles in the Synthesis of tert-Butyl (6-amino-6-oxohexyl)carbamate and its Derivatives
The synthesis of carbamates, including this compound, is undergoing a paradigm shift towards more sustainable and environmentally benign methodologies. rsc.orgrsc.orgresearchgate.net Traditional routes often relied on hazardous reagents like phosgene (B1210022) and its derivatives. rsc.orgorgsyn.org Modern research focuses on aligning with the principles of green chemistry by developing catalytic systems that are efficient, minimize waste, and utilize safer starting materials. rsc.orgresearchgate.net
A significant advancement is the direct synthesis of carbamates from Boc-protected amines. rsc.orgrsc.orgresearchgate.net Recent studies have introduced a novel method for the direct conversion of Boc-protected amines into carbamates using tert-butoxide lithium (t-BuOLi) as the sole base, which notably avoids the need for toxic reagents and metal catalysts. rsc.orgrsc.orgresearchgate.net This approach is not only more environmentally friendly but also demonstrates scalability to the gram-level, highlighting its industrial applicability. rsc.orgresearchgate.net
Another key area of green synthesis involves utilizing carbon dioxide (CO2) as a C1 source. acs.orgresearchgate.net CO2 is an abundant, non-toxic, and inexpensive feedstock. Research has shown that basic catalysts can effectively convert amines, alcohols, and CO2 into the corresponding carbamates under relatively mild conditions. While challenges such as equilibrium limitations exist, strategies like using dehydrating agents or continuous flow reactors are being developed to improve yields and efficiency. acs.org The use of regenerable reagents like metal alkoxides is also being explored to create more sustainable, closed-loop synthetic processes. researchgate.net
These green methodologies represent a significant step forward, offering safer, more cost-effective, and environmentally responsible pathways for producing this compound and related structures. rsc.orgnih.gov
Table 1: Comparison of Traditional vs. Green Synthesis Methods for Carbamates
| Feature | Traditional Synthesis (e.g., Phosgene-based) | Green Chemistry Approaches |
|---|---|---|
| Starting Materials | Often involves highly toxic and hazardous reagents like phosgene. rsc.orgorgsyn.org | Utilizes safer, readily available materials like Boc-protected amines, CO2, and alcohols. rsc.org |
| Catalysts/Reagents | May require harsh conditions and stoichiometric amounts of reagents. acs.org | Employs catalytic amounts of bases (e.g., t-BuOLi) or metal catalysts (e.g., Co, Zn). rsc.orgnih.gov |
| Byproducts | Can generate significant amounts of toxic waste (e.g., HCl). acs.org | Aims for minimal waste, with byproducts like water or recyclable materials. researchgate.net |
| Safety Profile | High risk associated with handling toxic and corrosive substances. acs.org | Significantly improved safety by avoiding hazardous materials. rsc.orgresearchgate.net |
| Environmental Impact | Higher potential for environmental pollution. google.com | Reduced environmental footprint, aligning with sustainability goals. nih.gov |
Exploration of Novel Biological Applications and Therapeutic Areas for Derived Compounds
The carbamate (B1207046) structural motif is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents for diseases ranging from cancer to neurodegenerative disorders like Alzheimer's disease. nih.govnih.govresearchgate.net Derivatives of this compound are being explored for new biological activities, leveraging the carbamate group's ability to enhance properties like chemical stability, cell membrane permeability, and bioavailability. rsc.orgnih.govresearchgate.net
In oncology, carbamates are used both as active agents and as prodrugs to improve the therapeutic index of cytotoxic compounds. portico.org The carbamate moiety can mask a reactive group, allowing for targeted release at the tumor site. portico.org Research into derivatives of similar carbamate-containing compounds has shown inhibitory effects on cancer cell lines, suggesting potential applications in this area.
Neurodegenerative diseases represent another promising therapeutic area. Carbamates are key components of cholinesterase inhibitors like rivastigmine, used in Alzheimer's treatment. nih.govresearchgate.net The discovery of aromatic carbamates that exhibit neuroprotective activity by enhancing autophagy and inducing anti-apoptotic proteins opens new avenues for research. nih.gov Furthermore, highly selective inhibitors of butyrylcholinesterase (BChE), a target for later-stage Alzheimer's, have been developed from carbamate-based scaffolds. nih.gov
The versatility of the carbamate group also extends to antiviral, antibacterial, and antifungal agents. rsc.org The ability to modify the structure of this compound allows for the generation of diverse chemical libraries to screen for activity against a wide range of pathogens. rsc.orginlibrary.uz
Table 2: Therapeutic Areas for Carbamate-Containing Compounds
| Therapeutic Area | Mechanism/Application Example | Reference(s) |
|---|---|---|
| Oncology | Prodrugs designed for targeted release of cytotoxic agents; inhibition of cancer cell proliferation. | portico.org |
| Neurodegenerative Diseases | Cholinesterase inhibition (e.g., Alzheimer's); neuroprotection via autophagy enhancement. | nih.govnih.govnih.gov |
| Infectious Diseases | Antiviral, antibacterial, and antifungal agents. | rsc.org |
| Pain and Inflammation | Used in the treatment of various pain syndromes and inflammatory conditions like rheumatoid arthritis. | inlibrary.uz |
| Cardiovascular Disorders | Component of antiarrhythmic drugs like moricizine. | rsc.orgnih.gov |
Integration with Automated Synthesis and High-Throughput Screening Platforms for Accelerated Discovery
The quest for novel drug candidates and functional materials necessitates a rapid and efficient discovery pipeline. The integration of automated synthesis with high-throughput screening (HTS) platforms is revolutionizing this process, and carbamate-based building blocks like this compound are well-suited for this approach.
Automated synthesis systems, sometimes equipped with chemical artificial intelligence, can prepare and isolate large libraries of compounds with minimal human intervention. nih.gov These systems can perform complex reaction sequences, purification, and isolation, operating 24 hours a day. nih.gov This technology is invaluable for systematically creating numerous derivatives of a parent compound like this compound, allowing for a thorough exploration of the chemical space around a core scaffold. nih.gov
Once these chemical libraries are synthesized, HTS platforms enable the rapid screening of thousands of compounds for specific biological activities or material properties. nih.govthermofisher.com HTS is crucial for identifying "hits"—compounds that show desired activity—from large and diverse collections. nih.govstanford.edu Focused screening libraries, which contain compounds with properties optimized for specific targets (e.g., kinases, G-protein-coupled receptors), can significantly increase the rate of finding positive results. thermofisher.comncsu.edu The physicochemical properties of carbamate derivatives can be tuned to fit the criteria for such libraries, enhancing the likelihood of discovering new leads. thermofisher.com This combination of automated synthesis and HTS provides a powerful engine for accelerating the discovery of new drugs and materials derived from carbamate building blocks. nih.govnih.gov
Development of Novel Materials Science Applications Utilizing Carbamate-Functionalized Building Blocks
The carbamate linkage is not only important in biological contexts but also offers unique properties for the development of advanced functional materials. acs.org Carbamate-functionalized building blocks, such as derivatives of this compound, are being explored for their potential in creating novel polymers and materials with specific, tunable properties. nih.gov
One of the most exciting frontiers is the creation of sequence-defined polymers. acs.orgacs.org Similar to how the sequence of amino acids defines the structure and function of proteins, controlling the precise sequence of monomers in a synthetic polymer can allow for the encoding of information. acs.orgacs.org The carbamate backbone is an emerging platform for these "informational polymers," which have potential applications in molecular data storage, cryptography, and anti-counterfeiting technologies. acs.orgacs.org The ability to vary the carbamate linking groups allows for fine-tuning of material properties, such as hydrogen-bonding patterns, which can influence self-assembly and crystallization. acs.org
Polyurethanes, which are characterized by the presence of carbamate linkages, are a major class of polymers with widespread applications. wikipedia.org Research is ongoing to develop new polyurethane-based materials from novel carbamate monomers to achieve enhanced thermal stability, mechanical strength, or biocompatibility. wikipedia.org The incorporation of functional groups via building blocks like this compound can impart new functionalities to these materials, opening doors for their use in biomedical devices, smart coatings, and environmental remediation technologies. nih.govresearchgate.net
Application in Chemical Biology Tools for Proteomics, Glycomics, and Targeted Degradation (e.g., PROTAC linkers)
The unique chemical properties of this compound and its derivatives make them highly valuable as components of sophisticated chemical biology tools. These tools are designed to probe and manipulate complex biological systems with high precision.
A prominent application is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com These molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. Alkane chains with terminal amine and Boc-protected amino groups, such as tert-butyl (5-aminopentyl)carbamate and related structures, are used as PROTAC linkers. medchemexpress.combroadpharm.com The linker's length, flexibility, and chemical nature are critical for the PROTAC's efficacy, and building blocks like this compound provide the necessary chemical handles to construct and optimize these linkers. medchemexpress.combldpharm.com
In proteomics and glycomics, carbamate linkers are used to attach functional moieties (like fluorescent probes or affinity tags) to biomolecules or solid surfaces. researchgate.net For example, carbamate linker strategies have been employed in the solid-phase synthesis of amino-functionalized glycoconjugates. researchgate.net These glycoconjugates can be immobilized on microarrays to study protein-carbohydrate interactions, which are fundamental to many biological processes. researchgate.net The stability and defined chemistry of the carbamate group make it an ideal anchor for these applications. combichemistry.com Recently, novel cleavable linker strategies based on α-ammonium carbamates have been developed, which undergo a tandem elimination sequence to release a payload, a feature that could be highly beneficial for antibody-drug conjugates (ADCs) and other targeted delivery systems. chemrxiv.orgnih.govchemrxiv.org
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| tert-Butyl (5-aminopentyl)carbamate |
| tert-Butyl (6-aminospiro[3.3]heptan-2-yl)carbamate |
| (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester |
| tert-butoxide lithium |
| Rivastigmine |
| Moricizine |
| Phosgene |
| α-ammonium carbamates |
| N-Boc-D-serine |
| isobutyl chloroformate |
| N-methylmorpholine |
| benzylamine |
| t-butyl carbamate |
| trifluoroacetic acid |
| sodium cyanate |
| benzyloxycarbonyl (Cbz) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (6-amino-6-oxohexyl)carbamate, and how can reaction conditions be optimized for yield?
- The compound is synthesized via carbamate linkage formation, typically involving tert-butyl isocyanate and a functionalized amine precursor. Key steps include:
- Precursor activation : Use of coupling agents (e.g., HATU or DCC) to activate intermediates.
- pH and temperature control : Maintain pH 7–8 and temperatures between 0–25°C to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of tert-butyl (δ 1.4 ppm, singlet) and amide protons (δ 6.5–7.0 ppm) .
- HPLC : Use a C18 column with acetonitrile/water gradients to assess purity (>98%) .
- Mass spectrometry (ESI-MS) : Validate molecular weight (C11H22N2O3, 230.3 g/mol) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to moisture or light, which can hydrolyze the carbamate group .
Advanced Research Questions
Q. How can conflicting NMR or mass spectrometry data be resolved during structural characterization?
- Stepwise approach :
Replicate synthesis : Ensure reaction reproducibility to rule out procedural errors.
Advanced NMR techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly for overlapping proton environments in the hexyl chain .
High-resolution MS (HRMS) : Confirm molecular formula (e.g., observed m/z 231.1604 [M+H]<sup>+</sup> vs. calculated 231.1600) .
- Reference analogs : Compare spectral data with structurally similar carbamates (e.g., tert-butyl N-(5,6-diamino-6-oxohexyl)carbamate) to identify diagnostic peaks .
Q. What strategies are effective in optimizing regioselectivity during functionalization of the 6-amino-6-oxohexyl moiety?
- Protecting group strategy : Temporarily protect the amine with Boc or Fmoc groups to direct reactivity toward the oxo group .
- Catalytic control : Use transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce steric hindrance and improve selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxo group in substitution reactions .
Q. How can researchers address low yields in multi-step syntheses involving this compound?
- Troubleshooting framework :
- Intermediate analysis : Isolate and characterize intermediates (e.g., tert-butyl (6-bromohexyl)carbamate) to identify bottlenecks .
- Kinetic profiling : Use in-situ FTIR or reaction calorimetry to monitor exothermic steps and adjust reagent addition rates .
- Byproduct identification : LC-MS or GC-MS to detect side products (e.g., hydrolysis derivatives) and modify quenching protocols .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity data : While acute toxicity is unclassified, treat as a potential irritant—avoid inhalation or skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
